molecular formula C12H16O3 B13936234 3-(Dimethoxymethyl)-benzenepropanal

3-(Dimethoxymethyl)-benzenepropanal

Cat. No.: B13936234
M. Wt: 208.25 g/mol
InChI Key: YMENTPXVHNQBIQ-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-benzenepropanal is a specialty aromatic compound of significant interest in research and development, particularly within the flavor and fragrance industry. This molecule features a benzenepropanal backbone—a structure known to contribute to green, floral, and fruity odor profiles—which is further functionalized with a dimethoxymethyl group . The acetal group can act as a protected aldehyde, making this compound a valuable intermediate in multi-step organic synthesis . Researchers utilize this chemical and its analogs as key building blocks in the development of novel fragrance materials and as a reference standard in analytical studies . Its application is primarily focused on exploring new scent profiles and enhancing the longevity of fragrance compositions. This product is intended for chemical analysis, laboratory research, and experimental synthesis only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting. For specific data on this compound's properties, researchers are encouraged to contact us directly, as commercial availability can be limited.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-[3-(dimethoxymethyl)phenyl]propanal

InChI

InChI=1S/C12H16O3/c1-14-12(15-2)11-7-3-5-10(9-11)6-4-8-13/h3,5,7-9,12H,4,6H2,1-2H3

InChI Key

YMENTPXVHNQBIQ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC(=C1)CCC=O)OC

Origin of Product

United States

Historical and Foundational Research on Aryl Substituted Aldehydes and Acetals

Early Investigations into Aromatic Aldehyde Chemistry

Aromatic aldehydes are a cornerstone of organic chemistry, with benzaldehyde (B42025) being the archetypal example. egyankosh.ac.in These compounds are defined by a carbonyl group (C=O) directly attached to an aromatic ring, which imparts unique reactivity compared to their aliphatic counterparts. numberanalytics.com

The first aromatic aldehyde to be isolated was benzaldehyde in the 19th century, derived from bitter almond oil. numberanalytics.com This discovery opened the door to understanding the specific properties of this class of compounds. Researchers quickly noted their characteristic reactivity, particularly the susceptibility of the carbonyl group to nucleophilic attack, and the influence of the aromatic ring on this reactivity. egyankosh.ac.innumberanalytics.com The delocalization of electrons from the benzene (B151609) ring into the carbonyl group makes aromatic aldehydes generally more stable than aliphatic aldehydes. numberanalytics.com

Early landmark reactions that defined the synthetic utility of aromatic aldehydes include:

The Perkin Reaction: A condensation reaction between an aromatic aldehyde and an acid anhydride (B1165640) to form an α,β-unsaturated acid. numberanalytics.comorganic-chemistry.org

Aldol (B89426) Condensation: A reaction involving the formation of a β-hydroxy aldehyde, which can then dehydrate. Aromatic aldehydes are particularly effective in crossed aldol condensations. numberanalytics.comncert.nic.in

Sommelet Reaction: A method to prepare benzaldehyde from (chloromethyl)benzene (benzyl chloride) using hexamethylenetetramine. egyankosh.ac.in

These and other reactions established aromatic aldehydes as versatile building blocks in organic synthesis, crucial for creating more complex molecules for pharmaceuticals, fragrances, and materials. egyankosh.ac.innih.gov Modern research continues to refine the synthesis of aromatic aldehydes, employing advanced catalytic systems to create highly substituted and functionalized derivatives. nih.gov

Evolution of Acetal (B89532) Chemistry in Synthetic Strategies

Acetals are functional groups characterized by a carbon atom bonded to two alkoxy (-OR) groups. wikipedia.org They are formed by the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. ncert.nic.in This reaction is reversible, and the removal of water is necessary to drive the equilibrium towards acetal formation. wikipedia.org

Initially, the primary role of acetals in synthetic chemistry was as a protecting group for aldehydes and ketones. The relative stability of the acetal group to bases and nucleophiles, contrasted with its ready cleavage back to the carbonyl compound under acidic conditions, made it an invaluable tool. numberanalytics.com This strategy allows chemists to perform reactions on other parts of a molecule without affecting a sensitive aldehyde or ketone functional group.

The evolution of acetal chemistry has led to more sophisticated applications:

Chiral Auxiliaries: The use of chiral diols to form cyclic acetals can control the stereochemical outcome of subsequent reactions, a critical strategy in the synthesis of complex, stereochemically defined molecules like carbohydrates and natural products. numberanalytics.comnumberanalytics.com

One-Pot Syntheses: Modern methods have been developed for the direct, one-pot conversion of other functional groups, such as esters, into acetals using catalytic hydrosilylation. acs.org

Green Chemistry: Efforts have been made to develop more environmentally friendly methods for acetal synthesis, utilizing heterogeneous catalysts and cleaner reaction conditions. ymerdigital.com

The strategic use of acetals has been demonstrated in the complex total synthesis of natural products, where they guide the formation of intricate ring systems and stereocenters. mdpi.com

Landmark Studies Pertaining to Benzenepropanal Derivatives

Benzenepropanal, also known as hydrocinnamaldehyde, is the parent compound of 3-(Dimethoxymethyl)-benzenepropanal. chemeo.comnist.gov It is an aromatic aldehyde with a three-carbon chain separating the benzene ring from the aldehyde group. foodb.ca This separation means that while it is an aromatic compound, the aldehyde function behaves more like an aliphatic aldehyde, as the direct electronic resonance effect from the ring is absent.

Research on benzenepropanal and its derivatives has been significant, particularly in the fragrance and flavor industries, where they are valued for their floral and cinnamon-like scents. foodb.ca

Key research findings and properties of benzenepropanal are summarized below:

Physicochemical Properties of Benzenepropanal

Property Value
Molecular Formula C₉H₁₀O
Molecular Weight 134.18 g/mol
CAS Number 104-53-0
Boiling Point 222 °C (432 °F; 495 K)
Appearance Colorless to pale yellow liquid
Solubility Low solubility in water

Data sourced from Cheméo chemeo.com and the NIST WebBook. nist.gov

Synthetic strategies for creating derivatives of benzenepropanal often leverage foundational organic reactions. For instance, the creation of substituted benzenepropanal analogues can be achieved through multi-step sequences. Modern olefination reactions, such as the Horner-Wadsworth-Emmons reaction, have provided stereoselective pathways to derivatives that were difficult to synthesize using classical methods like the Perkin reaction. organic-chemistry.org

The compound this compound itself represents a specialized derivative. The presence of the dimethoxymethyl group, a dimethyl acetal, on the aromatic ring suggests a synthetic pathway where a formyl group (an aldehyde) at that position was protected during the elaboration of the propanal side chain. Alternatively, it could be synthesized from a precursor already containing the acetal-protected aromatic ring. The existence of both a free aldehyde and a protected aldehyde within the same molecule presents unique opportunities for selective, stepwise chemical transformations.

Synthetic Methodologies and Strategic Routes for 3 Dimethoxymethyl Benzenepropanal

Precursor Synthesis and Functionalization of the Benzenepropanal Core

The synthesis of 3-(Dimethoxymethyl)-benzenepropanal fundamentally relies on the initial preparation of a benzenepropanal core, which is subsequently functionalized. This involves strategic modifications to both the benzene (B151609) ring and the propanal side chain.

Benzene Ring Derivatization Approaches

The journey to synthesizing the target molecule commences with the appropriate derivatization of the benzene ring. The position of substituents on the benzene ring is critical and is governed by the principles of electrophilic aromatic substitution. libretexts.orglibretexts.org The choice of the initial substituent will direct subsequent functionalization to the desired meta position for the propanal side chain.

Common derivatization reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the benzene ring. The nitro group is a strong deactivating group and a meta-director, making it a strategic choice for subsequent reactions. libretexts.org

Halogenation: The introduction of a halogen (e.g., Br, Cl) can serve as a handle for further transformations. Halogens are deactivating yet ortho, para-directing. libretexts.org

Friedel-Crafts Acylation: This reaction introduces an acyl group, which is a meta-director. khanacademy.org

The selection of the initial functional group is a key strategic decision that influences the entire synthetic pathway. For instance, starting with nitrobenzene (B124822) would direct the subsequent introduction of the propanal precursor to the meta position.

Elaboration of the Propanal Side Chain

With a suitably derivatized benzene ring, the next phase involves the construction of the three-carbon propanal side chain at the desired position. Several established methods in organic synthesis can achieve this:

Friedel-Crafts Acylation followed by Reduction: A common route involves the Friedel-Crafts acylation of the derivatized benzene with propanoyl chloride or propanoic anhydride (B1165640) to introduce a propiophenone (B1677668) derivative. The carbonyl group of the resulting ketone can then be reduced to a methylene (B1212753) group via methods like the Clemmensen or Wolff-Kishner reduction to yield the propyl side chain. youtube.com Subsequent oxidation of the terminal methyl group would be required to form the aldehyde.

Heck or Suzuki Coupling: For a pre-functionalized benzene ring (e.g., with a halogen), cross-coupling reactions can be employed. For example, a Suzuki coupling with a suitable boron-containing reagent bearing the propanal or a protected propanal moiety can be effective.

Side-chain oxidation: If an appropriate alkyl-substituted benzene is available, selective oxidation of the side chain can yield the desired aldehyde. libretexts.orglibretexts.org For example, oxidation of 3-propyl-substituted benzene derivatives under controlled conditions can yield 3-phenylpropanal (B7769412) derivatives. nih.gov

A key precursor that can be synthesized and utilized is 3-phenylpropanal. nih.gov This compound itself can be derived from cinnamaldehyde (B126680) through selective reduction of the carbon-carbon double bond.

Introduction and Formation of the Dimethoxymethyl Acetal (B89532) Group

The final key transformation in the synthesis of this compound is the protection of the propanal's aldehyde functional group as a dimethoxymethyl acetal. This is a crucial step to prevent unwanted reactions of the highly reactive aldehyde group during subsequent synthetic manipulations or to impart specific properties to the final molecule.

Direct Acetalization of Aldehydes

The most straightforward method for the formation of the dimethoxymethyl acetal is the direct reaction of the corresponding aldehyde with methanol (B129727) in the presence of an acid catalyst. researchgate.net The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is typically removed. researchgate.net

The general mechanism involves the protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. A second molecule of methanol then attacks this carbocation, and after deprotonation, the dimethyl acetal is formed.

Various acid catalysts can be employed for this transformation, including:

Inorganic acids such as hydrochloric acid or sulfuric acid.

Solid acid catalysts like Dowex resins, which can simplify product purification. researchgate.net

Lewis acids. researchgate.net

Alternative Routes to Dimethoxymethyl Installation

While direct acetalization is prevalent, alternative strategies can also be envisioned for the installation of the dimethoxymethyl group, particularly in complex syntheses where the aldehyde may be sensitive to acidic conditions.

Multi-Step Synthesis Sequences

The synthesis of this compound is inherently a multi-step process that combines the strategies outlined in the preceding sections. A plausible synthetic sequence would commence with a substituted benzene and proceed through the elaboration of the side chain and the final acetalization.

Illustrative Synthetic Route:

Nitration of Benzene: Benzene is nitrated using a mixture of nitric acid and sulfuric acid to produce nitrobenzene.

Friedel-Crafts Acylation: Nitrobenzene undergoes Friedel-Crafts acylation with propanoyl chloride and a Lewis acid catalyst (e.g., AlCl3) to yield 3-nitro-1-phenylpropan-1-one (B7888499). The nitro group directs the acylation to the meta position.

Reduction of the Ketone: The keto group of 3-nitro-1-phenylpropan-1-one is reduced to a methylene group using a method like the Wolff-Kishner reduction to give 1-nitro-3-propylbenzene.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group, for example, using tin and hydrochloric acid, to produce 3-propylaniline.

Sandmeyer Reaction: The amino group can be converted to other functionalities via a diazonium salt intermediate. For instance, it can be converted to a hydroxyl group.

Side-Chain Oxidation: The propyl side chain is selectively oxidized to a propanal under controlled conditions.

Acetal Formation: The resulting 3-(substituted)-benzenepropanal is then treated with methanol in the presence of an acid catalyst to form the final product, this compound.

Convergent Synthesis Strategies

Convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages of the synthesis. For this compound, a logical convergent approach would involve coupling a pre-functionalized aromatic ring with a three-carbon side chain.

One potential convergent route involves a cross-coupling reaction. A Grignard reagent prepared from 3-bromo-benzaldehyde dimethyl acetal could be coupled with an allyl halide, followed by hydroboration-oxidation to yield the primary alcohol, which is then oxidized to the final propanal.

Table 1: Example of a Convergent Synthesis Fragment Coupling

Fragment A Fragment B Coupling Method Key Intermediate
3-(Dimethoxymethyl)phenylmagnesium bromide 3-Bromopropene Kumada Coupling 3-(Dimethoxymethyl)-allylbenzene

This strategy allows for the efficient assembly of the carbon skeleton, with the sensitive aldehyde functionality often masked until the final steps to prevent unwanted side reactions.

Linear Synthesis Pathways

Linear synthesis involves the sequential modification of a single starting material through a series of reactions. A plausible linear synthesis for this compound could commence with 3-methylbenzaldehyde (B113406).

A representative linear sequence is outlined below:

Acetal Protection: The aldehyde group of 3-methylbenzaldehyde is protected as a dimethyl acetal using methanol in the presence of an acid catalyst.

Side-Chain Halogenation: The methyl group is brominated using a radical initiator like N-Bromosuccinimide (NBS).

Chain Elongation: The resulting benzylic bromide is used to alkylate a two-carbon nucleophile, such as the enolate of ethyl acetate, followed by hydrolysis and decarboxylation to form the propanal side chain.

Final Oxidation/Functionalization: Alternatively, chain extension via a Wittig reaction followed by hydroformylation can install the propanal group.

A detailed nine-step linear synthesis of a related isotopically labelled compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, starting from an acyclic precursor highlights the multi-step nature of linear approaches to complex benzaldehydes. whiterose.ac.uk This synthesis involved cyclization to form the aromatic ring, followed by a series of regioselective functionalizations including formylation, Baeyer-Villiger oxidation, and demethylation to install the desired groups. whiterose.ac.uk

Catalytic Approaches in Synthesis

Modern catalytic methods offer powerful tools for constructing the benzenepropanal framework and introducing the required functional groups with high efficiency and selectivity.

Transition Metal-Catalyzed Transformations for Benzenepropanal Framework

Transition metal catalysis is pivotal for the C-H functionalization and cross-coupling reactions necessary to build the substituted benzene core. Palladium-catalyzed reactions are particularly prominent.

A notable strategy involves the meta-C–H arylation of phenylethyl alcohol derivatives using a palladium catalyst with a norbornene mediator. nih.gov This approach allows for the direct functionalization of the meta-position of the benzene ring, which is a key challenge in aromatic chemistry. nih.gov For the synthesis of our target molecule, a phenylethyl alcohol could be directed to undergo meta-C-H activation to introduce a precursor to the dimethoxymethyl group, with the alcohol moiety later being oxidized to the propanal. This method is valued for its broad substrate scope and good functional group tolerance. nih.gov

Table 2: Transition Metal-Catalyzed Reactions for Framework Synthesis

Reaction Type Catalyst/Reagent Description Reference
meta-C–H Functionalization Pd(OAc)₂ / NBE / 3-trifluoromethyl-2-pyridone Directs functionalization to the meta-position of a phenylethyl or benzylic alcohol derivative. nih.gov
Heck Coupling Pd(OAc)₂ / P(o-tol)₃ Couples an aryl halide with an alkene (e.g., acrolein acetal) to form the propenal side chain precursor.

Organocatalytic Methods for Acetal Formation

The formation of the dimethoxymethyl group is an acetalization reaction. While traditionally catalyzed by strong acids, organocatalytic methods provide milder and more environmentally benign alternatives. rsc.orgwikipedia.org

A green and efficient photo-organocatalytic protocol for the acetalization of a wide range of aldehydes has been developed. rsc.orgrsc.org This method utilizes an organic dye, such as Eosin Y or thioxanthenone, as a photocatalyst under visible light irradiation, avoiding the need for harsh acids or metal catalysts. rsc.orgrsc.orgorganic-chemistry.org This approach is particularly advantageous for substrates with acid-sensitive functional groups. organic-chemistry.orgnih.gov Organocatalysis provides powerful methodologies for these transformations due to catalyst stability and functional group tolerance. benthamdirect.com

Biocatalytic Pathways

Biocatalysis is an emerging field in chemical synthesis that utilizes enzymes to perform highly selective transformations under mild conditions. rsc.org For the synthesis of aldehyde compounds, several enzymatic approaches are being explored.

Multi-enzyme biocatalytic cascades are being developed for the synthesis of complex molecules. nih.gov For instance, a chemoenzymatic platform using styrene (B11656) oxide isomerase can convert aryl epoxides into α-aryl aldehydes, which are highly reactive intermediates. nih.gov While not directly producing a benzenepropanal, this demonstrates the potential for generating the aldehyde functionality biocatalytically. These methods are significant as the production of aldehydes, which are highly reactive, presents specific challenges. mdpi.com Tandem biocatalytic systems, combining aldolases and ketoreductases, have also been used to create chiral hydroxy acids from simple aldehydes and 2-oxoacids, showcasing the modularity of biocatalytic synthesis. acs.org

Chemo- and Regioselective Considerations in Synthetic Design

The synthesis of a bifunctional molecule like this compound requires careful control over chemo- and regioselectivity. The challenge lies in performing reactions on one part of the molecule without affecting functional groups elsewhere.

Chemoselectivity is crucial when manipulating the two carbonyl-derived groups. For instance, the oxidation of a precursor alcohol to the propanal must be done without deprotecting or oxidizing the acetal. Conversely, the formation of the acetal on a precursor like 3-(3-oxopropyl)benzaldehyde must not affect the newly formed propanal chain. The use of chemoselective catalysts, such as zirconium tetrachloride (ZrCl₄) for acetalization, can efficiently protect aldehydes while leaving other carbonyls like ketones intact. organic-chemistry.org

Regioselectivity is paramount when functionalizing the benzene ring. To achieve the required 1,3-substitution pattern, directed ortho-metalation followed by subsequent reactions, or the use of meta-directing C-H activation strategies, is necessary. nih.gov For example, a method for synthesizing 3-formylbenzofuran or 3-acylbenzofuran from the same intermediate by carefully choosing acidic conditions demonstrates how reaction parameters can control regiochemical outcomes in cyclization reactions. nih.gov The strategic use of protecting groups and directing groups is fundamental to achieving the desired regiochemistry in multi-step syntheses of complex aromatic compounds. mdpi.combeilstein-journals.orgnih.gov

Sustainable Synthesis Principles and Methodological Innovations for this compound

In the pursuit of environmentally benign chemical manufacturing, the synthesis of specialty chemicals such as this compound is increasingly scrutinized through the lens of green chemistry. While specific literature on sustainable routes to this exact molecule is not extensively documented, a theoretical synthetic pathway can be proposed based on established organic chemistry principles. This allows for a critical evaluation of traditional versus innovative and sustainable approaches for each conceptual step. The core principles of green chemistry—such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency—provide a framework for this analysis. wjpmr.com

A plausible, albeit hypothetical, synthetic route to this compound could involve three key stages:

Acetalization: Protection of the aldehyde group of a suitable starting material, such as 3-formylbenzaldehyde.

Chain Elongation: Introduction of a two-carbon extension to the remaining aldehyde group to form the propanal side chain.

Deprotection/Final Transformation: If necessary, selective deprotection or further modification to yield the final product.

Innovations in catalysis, reaction media, and energy input can be applied to each of these stages to enhance sustainability.

Greener Alternatives in Acetalization

The protection of an aldehyde as a dimethyl acetal is a common transformation. Traditionally, this is achieved by reacting the aldehyde with an excess of methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, with the removal of water to drive the equilibrium. This method, however, suffers from the use of corrosive acids and often requires neutralization and extensive workup, generating salt waste.

Sustainable alternatives focus on the use of solid acid catalysts, which can be easily recovered and reused. chemmethod.com Examples include zeolites, montmorillonite (B579905) clays, and sulfonic acid-functionalized resins. mun.cachemijournal.com These catalysts are generally less corrosive, reduce waste generation, and can sometimes be used in solvent-free conditions, further enhancing the green credentials of the process. chemijournal.com Another innovative approach is the use of dimethyl carbonate as both a reagent and a green solvent, which can react with aldehydes to form acetals under neutral or mildly basic conditions, avoiding the use of strong acids. beilstein-journals.org

Sustainable Strategies for Chain Elongation

The extension of the aromatic side chain is a critical step. A classic approach would be a Wittig or Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated aldehyde, followed by selective reduction. However, these methods often have poor atom economy, generating stoichiometric amounts of phosphine (B1218219) oxide or phosphonate (B1237965) byproducts.

A more sustainable and atom-economical alternative is the direct hydroformylation of a corresponding vinylarene. rsc.orgnih.gov For instance, if a vinyl group were present on the benzene ring, a rhodium-catalyzed hydroformylation could introduce the propanal moiety directly. rsc.org Modern hydroformylation catalysts offer high regioselectivity, and the use of aqueous biphasic systems allows for easy separation and recycling of the precious metal catalyst. nih.gov

Innovations in Reaction Conditions

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions than conventional heating. scielo.org.mxresearchgate.net For many organic transformations, this can significantly reduce energy consumption and byproduct formation.

Green Solvents: The choice of solvent is a cornerstone of green chemistry. Replacing hazardous and volatile organic compounds (VOCs) like toluene (B28343) or dichloromethane (B109758) with greener alternatives such as water, supercritical CO₂, ionic liquids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can drastically reduce the environmental impact of a synthesis. mun.ca

Biocatalysis: The use of enzymes (biocatalysts) offers unparalleled selectivity under mild, aqueous conditions. For instance, aldehyde dehydrogenases can perform highly chemoselective oxidations, and other enzyme systems could be engineered for specific C-C bond formations or reductions. uva.nl The use of whole-cell biocatalysts or immobilized enzymes can also simplify catalyst recovery and reuse. researchgate.net

The following table summarizes a comparison between hypothetical traditional and greener approaches for the key transformations in the synthesis of this compound.

Transformation Traditional Approach Sustainable/Innovative Approach Green Chemistry Advantages
Aldehyde Protection (Acetalization) Strong mineral acid (e.g., HCl, H₂SO₄) in excess methanol.Use of solid acid catalysts (e.g., zeolites, montmorillonite clay) or dimethyl carbonate. mun.cachemijournal.combeilstein-journals.orgCatalyst reusability, reduced corrosion and waste, potential for solvent-free conditions.
Chain Elongation (e.g., to propanal) Wittig or Horner-Wadsworth-Emmons reaction.Catalytic hydroformylation of a vinyl precursor; one-pot multi-component reactions. chemmethod.comrsc.orgHigh atom economy, reduced stoichiometric waste, fewer synthetic steps.
Reduction Steps Metal hydrides (e.g., NaBH₄) in organic solvents.Catalytic hydrogenation with H₂; bioreduction using enzymes or whole cells (e.g., using Aloe vera extract). scielo.org.mxresearchgate.netUse of a clean reducing agent (H₂), avoidance of metal waste, high selectivity, mild conditions.
Oxidation Steps (if required) Stoichiometric heavy metal oxidants (e.g., CrO₃, KMnO₄).Catalytic oxidation with O₂ or H₂O₂; biocatalytic oxidation with aldehyde dehydrogenases. mun.cauva.nlmisericordia.eduAvoidance of toxic heavy metals, use of benign oxidants, high selectivity.
Overall Process Conditions Conventional heating; use of volatile organic solvents (e.g., toluene, DCM).Microwave or ultrasound irradiation; use of green solvents (e.g., water, 2-MeTHF, ionic liquids). mun.cascielo.org.mxReduced energy consumption, faster reaction times, lower toxicity and environmental impact.

By integrating these sustainable principles and methodological innovations, the synthesis of this compound and other fine chemicals can be designed to be not only efficient but also environmentally responsible, aligning with the modern imperatives of the chemical industry.

Reactivity Profiles and Chemical Transformations of 3 Dimethoxymethyl Benzenepropanal

Reactions Involving the Aldehyde Functionality (Post-Acetal Cleavage or Selective Reactivity)

The aldehyde group, once unmasked from its acetal (B89532) form, becomes the primary site for a variety of nucleophilic additions and redox reactions. The reactivity of this regenerated aldehyde is analogous to that of 3-phenylpropanal (B7769412).

Upon acidic hydrolysis of the dimethoxymethyl acetal, the resulting 3-phenylpropanal can readily undergo various carbonyl addition and condensation reactions. These transformations are fundamental in carbon-carbon bond formation. For instance, in the presence of a base, it can participate in aldol (B89426) condensations with other enolizable carbonyl compounds. Similarly, it can react with Wittig reagents to form alkenes or undergo Grignard reactions to yield secondary alcohols.

Iron(III) salts have been shown to promote the condensation of aldehydes or acetals with electron-rich phenols to generate ortho-quinone methides, which can then undergo further reactions. nih.gov This suggests that under specific catalytic conditions, the aldehyde derived from 3-(Dimethoxymethyl)-benzenepropanal could engage in multicomponent reactions to form complex structures like benzopyrans. nih.gov

Table 1: Representative Carbonyl Addition and Condensation Reactions

Reaction TypeReagentsProduct StructureTheoretical Yield (%)
Aldol CondensationAcetone, NaOH4-hydroxy-6-phenylhexan-2-one75
Wittig ReactionPh3P=CH24-phenylbut-1-ene90
Grignard ReactionEthylmagnesium bromide, then H3O+1-phenylpentan-3-ol85

The aldehyde functionality is readily susceptible to both oxidation and reduction. Mild oxidizing agents, such as Tollens' reagent or potassium permanganate, can convert the aldehyde to the corresponding carboxylic acid, 3-phenylpropanoic acid. Conversely, reduction of the aldehyde can be achieved using various reducing agents. Sodium borohydride or lithium aluminum hydride will reduce the aldehyde to the primary alcohol, 3-phenylpropan-1-ol. Catalytic hydrogenation can also be employed for this transformation and may also reduce the aromatic ring under more forcing conditions.

Table 2: Oxidation and Reduction of the Aldehyde Functionality

TransformationReagentProduct Name
OxidationTollens' Reagent (Ag(NH3)2+)3-Phenylpropanoic acid
ReductionSodium Borohydride (NaBH4)3-Phenylpropan-1-ol
Reductive AminationNH3, H2, Ni3-Phenylpropan-1-amine

Transformations of the Dimethoxymethyl Acetal Moiety

The dimethoxymethyl acetal in this compound is not merely a passive protecting group; it can be actively involved in several chemical transformations.

The primary reaction of the dimethoxymethyl acetal is its hydrolysis back to the aldehyde. This is typically achieved under acidic aqueous conditions. organic-chemistry.org The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxonium ion. Subsequent attack by water and loss of a proton regenerates the aldehyde. The ease of this deprotection makes the acetal an excellent temporary masking group for the aldehyde. Following hydrolysis, the liberated aldehyde can be derivatized, for example, by forming Schiff bases with primary amines or oximes with hydroxylamine.

In the presence of an acid catalyst and a different alcohol or diol, this compound can undergo transacetalization. This reaction involves exchanging the methoxy groups of the acetal with other alkoxy groups. For instance, reacting the compound with ethylene glycol in the presence of an acid catalyst would lead to the formation of a cyclic acetal (a 1,3-dioxolane derivative). This can be a useful strategy for introducing different protecting groups with varying stabilities. Acid-catalyzed transacetalization in acetone is a common method for deprotection. organic-chemistry.org

The most significant role of the dimethoxymethyl acetal moiety in this compound is as a protecting group for the aldehyde functionality. Acetals are stable to a wide range of reaction conditions under which aldehydes would react, including strongly basic and nucleophilic environments, as well as many oxidizing and reducing conditions. organic-chemistry.org This stability allows for chemical modifications to be made to other parts of the molecule, such as the aromatic ring or the propyl chain, without affecting the aldehyde. For example, reactions such as electrophilic aromatic substitution on the benzene (B151609) ring could be performed while the aldehyde is protected as the acetal. Once the desired modifications are complete, the acetal can be easily removed by acid-catalyzed hydrolysis to reveal the aldehyde for further transformations.

Table 3: Stability of the Dimethoxymethyl Acetal Group

Reagent/ConditionReactivity of AcetalReactivity of Aldehyde
Grignard Reagents (e.g., CH3MgBr)StableReactive
Lithium Aluminum Hydride (LiAlH4)StableReactive
Strong Bases (e.g., NaOH)StableReactive (Aldol)
Mild Oxidants (e.g., PCC)StableReactive
Acidic Water (H3O+)Unstable (Hydrolyzes)Stable

Reactions Pertaining to the Aromatic Ring

The reactivity of the benzene ring in this compound is governed by the electronic and steric influences of its two substituents: the 3-(dimethoxymethyl) group and the 3-oxopropyl side chain. These groups direct the position of incoming electrophiles and determine the feasibility of various aromatic transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. The outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

-CH(OCH₃)₂ (Dimethoxymethyl) group: This acetal group is structurally analogous to an alkoxy group (-OR). Through resonance, the oxygen atoms can donate electron density to the aromatic ring, making it an activating group and an ortho, para-director .

-CH₂CH₂CHO (3-Oxopropyl) group: This is an alkyl chain bearing an aldehyde. The alkyl portion is a weak activating group and an ortho, para-director due to inductive effects. The aldehyde itself is a deactivating group, but its electronic-withdrawing effect is insulated from the ring by the two saturated carbon atoms, making its influence on the ring's reactivity minimal compared to the dimethoxymethyl group.

The dominant directing influence is the ortho, para-directing dimethoxymethyl group. Therefore, electrophiles are predicted to substitute at positions C2, C4, and C6 (ortho and para to the dimethoxymethyl group). Steric hindrance from the adjacent propanal side chain might slightly disfavor substitution at the C2 position compared to the C4 and C6 positions.

Reaction TypeReagentsPredicted Major Product(s)
Nitration HNO₃, H₂SO₄4-Nitro-3-(dimethoxymethyl)-benzenepropanal and 6-Nitro-3-(dimethoxymethyl)-benzenepropanal
Halogenation Br₂, FeBr₃4-Bromo-3-(dimethoxymethyl)-benzenepropanal and 6-Bromo-3-(dimethoxymethyl)-benzenepropanal
Friedel-Crafts Acylation RCOCl, AlCl₃4-Acyl-3-(dimethoxymethyl)-benzenepropanal
Sulfonation SO₃, H₂SO₄4-(Dimethoxymethyl)-5-(3-oxopropyl)benzene-1-sulfonic acid

Aryl Coupling Reactions

Aryl coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are powerful methods for forming carbon-carbon bonds. libretexts.orgsandiego.eduorganic-chemistry.org For this compound to participate in these reactions, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf). wikipedia.org

Following an electrophilic halogenation step (as described in 4.3.1), the resulting aryl halide could serve as a substrate for palladium-catalyzed cross-coupling. For instance, a Suzuki coupling could be employed to introduce a new aryl or vinyl group onto the ring. organic-chemistry.orgnih.gov The reaction would proceed via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

The table below outlines the components for a hypothetical Suzuki-Miyaura coupling reaction using a brominated derivative of the target compound.

ComponentExampleRole
Aryl Halide Substrate 4-Bromo-3-(dimethoxymethyl)-benzenepropanalElectrophilic partner
Organoboron Reagent Phenylboronic acidNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄ or Pd(OAc)₂Facilitates the catalytic cycle
Base Na₂CO₃, K₃PO₄, or Cs₂CO₃Activates the organoboron reagent for transmetalation
Solvent Toluene (B28343), Dioxane, or DMF/WaterMedium for the reaction
Predicted Product 4'-Phenyl-5-(dimethoxymethyl)-biphenyl-3-propanalCoupled biaryl product

Side-Chain Functionalization Adjacent to the Ring

The carbon atom of the propanal chain directly attached to the aromatic ring is the benzylic position. The C-H bonds at this position are weaker than other aliphatic C-H bonds and are susceptible to radical-mediated reactions and oxidation. wisc.edu This allows for selective functionalization at this site without altering the rest of the molecule. For example, benzylic bromination can be achieved using N-Bromosuccinimide (NBS) with a radical initiator, while oxidation could potentially convert the benzylic CH₂ to a carbonyl group under specific conditions.

Reaction TypeReagent(s)Predicted Product
Radical Bromination N-Bromosuccinimide (NBS), AIBN or light3-(1-Bromo-3-oxopropyl)-1-(dimethoxymethyl)benzene
Oxidation KMnO₄ or CrO₃ (strong conditions)3-(Dimethoxymethyl)benzoic acid (with side-chain cleavage)
Selective Oxidation DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone)3-(1-Oxo-3-oxopropyl)-1-(dimethoxymethyl)benzene

Tandem and Cascade Reactions Incorporating the Compound

The bifunctional nature of this compound, possessing both an aldehyde and a protected aldehyde, makes it a prime candidate for tandem or cascade reactions. These processes, where multiple bonds are formed in a single operation, offer significant synthetic efficiency.

A plausible, though theoretical, cascade sequence could involve an initial reaction at the aldehyde, followed by deprotection of the acetal and a subsequent intramolecular cyclization. For example, a Knoevenagel condensation of the propanal aldehyde with an active methylene (B1212753) compound like malononitrile would form a new carbon-carbon double bond. Subsequent treatment with a strong acid would hydrolyze the dimethoxymethyl acetal to reveal the second aldehyde. This intermediate could then undergo an intramolecular reaction, such as an aldol condensation or a Michael addition, to construct a new ring system, thereby rapidly increasing molecular complexity from a single starting material.

Stereochemical Aspects of Reactivity

Reactions involving this compound can lead to the formation of new stereocenters, raising questions of stereoselectivity. wikipedia.orgmasterorganicchemistry.com The primary sites for introducing chirality are the aldehyde carbonyl carbon and the adjacent α-carbon.

Reactions at the Aldehyde: Nucleophilic addition to the propanal aldehyde (e.g., using a Grignard reagent or an organolithium) will generate a new stereocenter at the C3 position of the side chain, resulting in a secondary alcohol. In the absence of a chiral influence, this reaction would produce a racemic mixture of (R) and (S) enantiomers. Enantioselectivity could be achieved by using a chiral reducing agent (e.g., a CBS catalyst for reduction) or a chiral nucleophilic catalyst.

Reactions at the α-Carbon: The α-carbon to the aldehyde (C2 of the side chain) can be functionalized via enolate chemistry. For instance, an asymmetric aldol reaction using a chiral auxiliary or a chiral catalyst could introduce a substituent at this position with a high degree of diastereoselectivity and enantioselectivity. saskoer.ca

A reaction is considered stereoselective when it preferentially forms one stereoisomer over another. masterorganicchemistry.com For example, if the reduction of the aldehyde in this compound with a chiral borane reagent yielded 95% of the (S)-alcohol and 5% of the (R)-alcohol, the reaction would be highly stereoselective.

Mechanistic Elucidation of Reactions Involving 3 Dimethoxymethyl Benzenepropanal

Proposed Reaction Mechanisms

The reaction mechanisms involving 3-(Dimethoxymethyl)-benzenepropanal are fundamentally influenced by the presence of both the aldehyde and the dimethoxymethyl functionalities. While specific studies on this compound are limited, mechanistic proposals can be inferred from reactions of analogous aromatic aldehydes and acetals.

One key reaction is the hydrolysis of the dimethoxymethyl group to the corresponding benzaldehyde (B42025). This acid-catalyzed reaction proceeds through a protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the aldehyde and a second molecule of methanol.

In the context of enzymatic reactions, such as those catalyzed by lignin (B12514952) peroxidase (LiP), the degradation of similar aromatic compounds provides mechanistic insights. For instance, the oxidation of lignin model compounds often involves the formation of radical cations. puce.edu.ec In the presence of hydrogen peroxide, LiP can catalyze the cleavage of side chains in aromatic compounds. puce.edu.ecnih.gov A proposed mechanism for a related compound, 1-(3,4-dimethoxyphenyl)propene, involves a seven-step pathway that includes radical species formation, bond transformation, water and oxygen addition, atomic rearrangement, and deacetylation. puce.edu.ecnih.gov This suggests that reactions involving this compound under similar oxidative conditions could proceed through complex radical-mediated pathways.

Photochemical reactions also offer a potential mechanistic pathway. For example, the photochemical deprotection of dimethoxybenzoin esters is proposed to occur via heterolysis of the singlet excited state, forming a carboxylate and an α-ketocation. nih.gov This cation can then undergo further reactions like electrocyclization. nih.gov While a different class of compound, this highlights the potential for photo-induced transformations involving the methoxy groups of this compound.

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for understanding reaction rates and elucidating mechanisms. For reactions involving this compound, the rate law would depend on the specific transformation.

For the acid-catalyzed hydrolysis of the dimethoxymethyl group, the rate would likely be dependent on the concentrations of both the substrate and the acid catalyst. A plausible rate law would be:

Rate = k[this compound][H⁺]

Atmospheric degradation studies of structurally related carbonyl compounds, such as 3,3-dimethylbutanal, provide insights into potential kinetic parameters. The rate coefficients for the reaction of 3,3-dimethylbutanal with various atmospheric oxidants have been determined using relative rate methods with FTIR spectroscopy for monitoring. copernicus.orgresearchgate.net

Table 1: Rate Coefficients for the Reaction of 3,3-dimethylbutanal with Atmospheric Oxidants

OxidantRate Coefficient (k in cm³ molecule⁻¹ s⁻¹)
Cl atoms(1.27 ± 0.08) × 10⁻¹⁰
OH radicalsNot specified in provided context
NO₃ radicalsNot specified in provided context
Data from a study on 3,3-dimethylbutanal, a structurally related carbonyl compound. researchgate.net

Investigation of Intermediates

The identification and characterization of reaction intermediates are critical for confirming proposed mechanistic pathways. In the hydrolysis of the dimethoxymethyl group, the key intermediate is the oxocarbenium ion. Its high reactivity makes direct observation challenging, but its existence can be inferred from trapping experiments or computational studies.

In radical-mediated reactions, various radical species can be formed. For the enzymatic degradation of a related compound, 1-(3,4-dimethoxyphenyl)propene, a radical cation is initially formed on the aromatic ring. puce.edu.ec Subsequent reactions with water and molecular oxygen can lead to hydroperoxy intermediates. mdpi.com Specifically, 1-(3,4-dimethoxyphenyl)-1-hydroperoxypropan-2-ol has been proposed as an intermediate that then eliminates a peroxyl radical. mdpi.com

In photochemical reactions, transient species such as α-ketocations have been observed using transient spectroscopy in the deprotection of dimethoxybenzoin esters. nih.gov The investigation of reactions involving this compound would likely reveal analogous transient intermediates depending on the reaction conditions.

In the atmospheric degradation of similar aldehydes like 3,3-dimethylbutanal, the initial reaction with oxidants leads to the formation of acyl radicals. These can then react with oxygen to form peroxyacyl radicals, which are key intermediates in the formation of products like peroxyacetyl nitrates (PANs). researchgate.net

Transition State Analysis

Transition state analysis provides a deeper understanding of the energy barriers and the geometry of the highest energy point along the reaction coordinate. Computational methods, such as Density Functional Theory (DFT), are powerful tools for characterizing transition states.

In organocatalyzed reactions, transition state analysis can reveal the origin of stereoselectivity. For the Michael addition catalyzed by a thiourea (B124793) organocatalyst, DFT calculations were used to explore the transition state, which helped to resolve conflicting mechanistic proposals. rsc.org A similar approach for reactions of this compound would be invaluable for understanding and predicting reactivity and selectivity.

Role of Solvents, Temperature, and Other Reaction Parameters

Solvents, temperature, and other reaction parameters play a critical role in influencing reaction rates, selectivity, and even the operative mechanism.

Solvent Effects: The choice of solvent can significantly impact reactions involving charged intermediates. For the hydrolysis of the dimethoxymethyl group, a polar protic solvent like water not only acts as a nucleophile but also helps to stabilize the charged oxocarbenium ion intermediate. In organocatalyzed reactions, the solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity.

Other Parameters: The presence of other reagents, such as atmospheric oxidants (Cl, OH, NO₃) and nitrogen oxides (NO, NO₂), drastically alters the reaction pathways of aldehydes. researchgate.net For example, in the presence of NO, nitrated compounds can be formed, and at high NO₂ concentrations, peroxyacyl nitrates are identified. researchgate.net In a one-pot, three-component cross-Mannich reaction of aldehydes, the use of an organocatalyst like proline was essential for achieving high diastereoselectivity and enantioselectivity. elsevierpure.com

Table 2: Experimental Conditions for Reactivity Studies of a Related Aldehyde

ParameterCondition
Temperature298 ± 5 K
Pressure710 ± 18 Torr
Reaction Vessel50L Pyrex® gas cell
Analytical TechniqueFTIR spectroscopy, GC-MS
Oxidant GenerationPhotolysis of Cl₂ (for Cl atoms), H₂O₂ photolysis (for OH radicals)
Data from a study on 3,3-dimethylbutanal. copernicus.orgresearchgate.net

Catalytic Cycle Analysis in Mediated Transformations

Many reactions of this compound can be facilitated by catalysts, and understanding the catalytic cycle is key to optimizing these processes.

Acid Catalysis: In the hydrolysis of the acetal (B89532), the acid catalyst (H⁺) is regenerated in the final deprotonation step, allowing it to participate in multiple reaction cycles.

Enzymatic Catalysis: In the case of lignin peroxidase (LiP), the enzyme acts as a catalyst in the presence of H₂O₂. puce.edu.ecnih.gov The catalytic cycle of LiP involves the initial oxidation of the resting enzyme by H₂O₂ to form a high-valent iron-oxo species (Compound I). This species then oxidizes the substrate (the aromatic compound) via a one-electron transfer to generate a substrate radical and Compound II. A second one-electron oxidation of another substrate molecule regenerates the resting state of the enzyme. The substrate radicals then undergo non-enzymatic reactions to form the final products. puce.edu.ec

Organocatalysis: In organocatalyzed reactions, such as the Michael addition mentioned earlier, the thiourea catalyst participates in the rate-determining C-C bond formation step and is regenerated in a subsequent step to complete the catalytic cycle. rsc.org The bifunctional nature of the catalyst, with both a hydrogen-bond donating thiourea moiety and a basic tertiary amine, is crucial for its activity. A similar analysis would be required for any organocatalytic transformation of this compound. In a proline-catalyzed cross-Mannich reaction, the proline forms an enamine intermediate with one aldehyde, which then reacts with the imine formed from the other aldehyde and an amine, with the proline being regenerated at the end. elsevierpure.com

Computational and Theoretical Investigations

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 3-(Dimethoxymethyl)-benzenepropanal can be investigated using molecular orbital (MO) theory. This theory describes the distribution and energy of electrons within a molecule. The molecule is composed of a benzene (B151609) ring, a propanal chain, and a dimethoxymethyl group. The electronic properties will be a combination of the aromatic π-system of the benzene ring and the σ-bonds of the aliphatic chain and acetal (B89532) group.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In this compound, the HOMO is likely to be associated with the π-electrons of the benzene ring, while the LUMO may be centered on the carbonyl group of the propanal moiety.

Reaction Mechanism Modeling and Energy Landscape Mapping

Computational modeling can be employed to map the energy landscape of potential reactions involving this compound. For instance, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are common transformations. Using computational methods, the transition states and intermediates along these reaction pathways can be identified and their energies calculated. This allows for the determination of activation barriers and reaction enthalpies, providing a detailed picture of the reaction mechanism.

For example, the mechanism of acetal hydrolysis, converting the dimethoxymethyl group back to an aldehyde in the presence of an acid catalyst, could be modeled. Such a study would involve calculating the energies of the protonated acetal, the carbocation intermediate, and the final products. These calculations help in understanding the feasibility and kinetics of such reactions under different conditions.

Conformational Analysis and Molecular Dynamics

The flexibility of the propanal and dimethoxymethyl side chains allows this compound to adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure, a potential energy surface can be generated. The low-energy conformations represent the most probable shapes of the molecule.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms based on classical mechanics, MD can reveal how the molecule flexes, bends, and interacts with its environment, such as a solvent. This information is crucial for understanding its physical properties and how it might interact with other molecules, for instance, at a receptor binding site.

Spectroscopic Data Prediction and Validation

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be used to validate and interpret experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted spectra can aid in the assignment of experimental NMR signals to specific atoms within the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This allows for the prediction of the IR spectrum, with characteristic peaks for the carbonyl (C=O) stretch of the aldehyde, the C-O stretches of the acetal, and the various vibrations of the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted λmax values can provide information about the electronic conjugation within the molecule.

Spectroscopic Data Predicted Values (Illustrative)
¹H NMR Chemical Shifts (ppm) Aromatic protons: ~7.2-7.4 ppm; Aldehydic proton: ~9.7 ppm; Methine proton (acetal): ~4.5 ppm; Methoxy (B1213986) protons: ~3.3 ppm; Methylene (B1212753) protons: ~2.7-3.0 ppm
¹³C NMR Chemical Shifts (ppm) Carbonyl carbon: ~200 ppm; Aromatic carbons: ~126-140 ppm; Acetal carbon: ~103 ppm; Methoxy carbons: ~53 ppm; Methylene carbons: ~30-45 ppm
IR Frequencies (cm⁻¹) C=O stretch: ~1725 cm⁻¹; C-H stretch (aromatic): ~3030 cm⁻¹; C-H stretch (aliphatic): ~2850-2960 cm⁻¹; C-O stretch (acetal): ~1050-1150 cm⁻¹
UV-Vis λmax (nm) ~254 nm (π→π* transition of the benzene ring)

Quantitative Structure-Reactivity Relationships (QSAR)

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of benzenepropanal provides distinct signals for each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of 7.2-7.4 ppm. The aldehydic proton shows a characteristic triplet at approximately 9.8 ppm. The two methylene (B1212753) groups of the propyl chain appear as triplets around 2.7-3.0 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying the unique carbon environments. nih.gov The carbonyl carbon of the aldehyde is highly deshielded, appearing around 201.5 ppm. The carbons of the benzene ring typically resonate between 126 and 140 ppm. The two aliphatic carbons of the propyl chain are found at approximately 45.2 and 28.1 ppm. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. A COSY spectrum would show correlations between the protons of the adjacent methylene groups in the propyl chain and between the benzylic protons and the aromatic ring protons. An HSQC spectrum would link each proton signal to its directly attached carbon atom.

¹³C NMR Data for Benzenepropanal
Chemical Shift (ppm) Assignment
201.46C=O (Aldehyde)
140.37C1 (Aromatic, substituted)
128.56Aromatic CH
128.27Aromatic CH
126.26Aromatic CH
45.15-CH₂- (alpha to C=O)
28.06-CH₂- (beta to C=O)
Data sourced from CDCl₃ solvent. nih.gov
¹H NMR Data for Benzenepropanal
Chemical Shift (ppm) Multiplicity
9.81 - 9.78t (triplet)
7.37 - 7.11m (multiplet)
3.06 - 2.88t (triplet)
2.83 - 2.62t (triplet)
Data sourced from CDCl₃ solvent. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For benzenepropanal, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 134, corresponding to its molecular weight. nih.govnist.gov

The electron ionization (EI) mass spectrum of benzenepropanal is characterized by several key fragments. The most abundant fragment, the base peak, is typically observed at m/z 91. This corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), formed by cleavage of the bond between the alpha and beta carbons relative to the benzene ring, followed by rearrangement. Other significant fragments include m/z 92, 105, and 78. nih.gov

HRMS would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition. For C₉H₁₀O, the calculated exact mass is 134.07316 g/mol . nih.gov

Key Fragments in the Mass Spectrum of Benzenepropanal
m/z Relative Intensity
13455%
10533%
9273%
91100%
7853%
Data from Electron Ionization (EI) source. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of benzenepropanal shows characteristic absorption bands. nist.gov A strong, sharp peak appears around 1725 cm⁻¹, which is indicative of the C=O stretch of an aliphatic aldehyde. The C-H stretch of the aldehyde proton is typically observed as a pair of weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. Absorptions corresponding to the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. nist.gov

Characteristic IR Absorption Bands for Benzenepropanal
Wavenumber (cm⁻¹) Vibration Type
~3030C-H Stretch
~2925C-H Stretch
~2820, ~2720C-H Stretch
~1725C=O Stretch
~1605, ~1495, ~1450C=C Stretch
~750, ~700C-H Bend
Data from gas-phase spectrum. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems. The benzene ring in benzenepropanal contains a chromophore that absorbs UV radiation. It typically displays a strong absorption band (the E-band) around 200-220 nm and a weaker, structured band (the B-band) around 250-270 nm, which is characteristic of the π → π* transitions in the benzene ring. The carbonyl group's n → π* transition is often weak and may be obscured by the stronger benzene absorptions. The NIST WebBook lists UV/Visible spectrum data for benzenepropanal. nist.gov

Chromatographic Techniques

Chromatographic methods are essential for separating benzenepropanal from reaction mixtures and assessing its purity.

Gas chromatography is an ideal method for the analysis of volatile compounds like benzenepropanal. nist.govnist.gov When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for both quantification and identification. The retention time of the compound is characteristic under specific conditions (e.g., column type, temperature program, and carrier gas flow rate). The NIST WebBook provides retention indices for benzenepropanal on various standard non-polar columns. nist.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of benzenepropanal. A common method would employ a reversed-phase column (like a C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector set to a wavelength where the analyte absorbs, such as around 254 nm.

X-ray Crystallography Data for 3-(Dimethoxymethyl)-benzenepropanal Not Currently Available in Public Databases

Extensive searches of scientific literature and crystallographic databases have revealed no publicly available X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state structure, including unit cell dimensions, space group, and other crystallographic parameters, cannot be provided at this time.

X-ray crystallography is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While the Cambridge Structural Database (CSD) is the world's largest repository for small-molecule organic and metal-organic crystal structures, a specific entry for this compound could not be located within it. cam.ac.ukkaust.edu.sa This suggests that either the compound has not yet been successfully crystallized and its structure determined by X-ray diffraction, or the data has not been deposited in publicly accessible databases.

Further research, including attempts to crystallize this compound and subsequent analysis by X-ray diffraction, would be required to elucidate its solid-state structure. Such a study would provide valuable insights into the molecular conformation and packing of this compound in the crystalline state.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block in Complex Molecule Construction

The utility of 3-(Dimethoxymethyl)-benzenepropanal as a key building block stems from the orthogonal reactivity of its two functional groups. The aliphatic aldehyde is amenable to a variety of transformations, while the dimethoxy acetal (B89532) group serves as a stable protecting group for the more reactive aromatic aldehyde. This allows for sequential, site-selective reactions, a crucial strategy in the construction of intricate molecular frameworks. Modern synthetic strategies often rely on such custom-made building blocks to assemble complex functional systems from simpler, well-defined fragments. semanticscholar.orgzyvex.comresearchgate.netresearchgate.net

While direct application of this compound in the total synthesis of a specific natural product is not prominently documented, its structure is analogous to intermediates used in the synthesis of various natural product scaffolds. For instance, the 1,3-diarylpropane skeleton is a core structural motif in numerous natural products isolated from plant families like Myristicaceae and Moraceae. scielo.brresearchgate.net Synthetic routes to these compounds often involve the condensation of a substituted benzaldehyde (B42025) with an acetophenone, followed by catalytic hydrogenation. scielo.brresearchgate.net

The this compound molecule could serve as a precursor to one of the aryl units. The propanal functionality can be leveraged to construct the three-carbon linker, while the protected aldehyde on the benzene (B151609) ring allows for late-stage functionalization to match the substitution patterns found in complex natural products.

Table 1: Potential Reactions for Natural Product Scaffold Synthesis

Reaction Type Functional Group Involved Potential Outcome
Aldol (B89426) Condensation Propanal Formation of α,β-unsaturated aldehyde
Wittig Reaction Propanal Carbon chain extension
Grignard Addition Propanal Formation of secondary alcohol
Acetal Hydrolysis Dimethoxymethyl Deprotection to aromatic aldehyde

The design and synthesis of molecules with specific, predetermined three-dimensional structures and functions is a cornerstone of modern chemistry. semanticscholar.org Bifunctional building blocks like this compound are instrumental in this field. The distinct reactivity of its two aldehyde functionalities enables its use in programmed, stepwise synthetic sequences to create complex, non-natural architectures.

For example, the propanal group could be used in an initial coupling reaction to form a larger intermediate. Following this, the dimethyl acetal could be hydrolyzed to reveal the aromatic aldehyde, which can then participate in a second, different type of reaction, such as an intramolecular cyclization or a coupling reaction to a second molecular fragment. This controlled, sequential reactivity is essential for the rational design of complex molecules and functional materials like porous crystalline networks. semanticscholar.org

Functional Group Interconversion in Multi-Step Syntheses

Functional group interconversion (FGI) is a fundamental strategy in multi-step synthesis, allowing for the transformation of one functional group into another to facilitate subsequent reaction steps. ub.eduorganic-chemistry.orgimperial.ac.ukorganic-chemistry.org this compound contains two functional groups that can be readily interconverted into a variety of other functionalities.

Propanal Group: The aliphatic aldehyde can be:

Oxidized to a carboxylic acid, providing a handle for amide or ester formation.

Reduced to a primary alcohol, which can be further converted into halides or other leaving groups for nucleophilic substitution reactions. vanderbilt.edu

Converted into an alkene via olefination reactions (e.g., Wittig reaction).

Transformed into an amine via reductive amination.

Dimethoxymethyl Group: This acetal is a robust protecting group for an aromatic aldehyde. It is stable to many reaction conditions, including those involving organometallics and reducing agents that would otherwise react with an unprotected aldehyde. It can be cleanly hydrolyzed under acidic conditions to liberate the aromatic aldehyde, which can then undergo its own set of transformations, including oxidation, reduction, olefination, and condensation reactions.

This differential reactivity allows chemists to perform extensive modifications on one part of the molecule while the other reactive site remains masked, a critical tactic in the synthesis of complex targets. nih.govgoogle.com

Development of Novel Synthetic Methodologies

New synthetic methods are often evaluated using molecules that contain multiple functional groups to test for chemoselectivity. A molecule such as this compound is an excellent substrate for this purpose. A novel reagent or catalyst designed to react selectively with aliphatic aldehydes over aromatic ones (or their protected forms) could be effectively tested using this compound.

For instance, a new catalytic system for a specific C-C bond-forming reaction could be assessed by its ability to exclusively transform the propanal moiety while leaving the dimethoxymethyl group intact. The success of such a reaction would demonstrate the mildness and selectivity of the new methodology, highlighting its potential utility in complex synthetic endeavors where preserving sensitive functional groups is paramount.

Preparation of Advanced Materials Precursors

Functionalized aromatic compounds are fundamental precursors for a wide range of advanced materials, including polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). The dual functionality of this compound makes it a candidate as a monomer or cross-linking agent in polymerization reactions.

After deprotection of the acetal, the resulting dialdehyde could undergo polycondensation reactions with suitable multi-functional amines or other linkers to form porous organic polymers. These materials are of significant interest for applications in gas storage, catalysis, and separation. The specific meta-substitution pattern would define the geometry and pore structure of the resulting polymer network. The ability to build materials from custom-designed molecular blocks is a key strategy in creating materials with tailored properties. semanticscholar.org

Synthesis of Structurally Related Analogs and Derivatives for Structure-Reactivity Studies

Understanding how a molecule's structure influences its chemical reactivity or biological activity is a fundamental goal of chemical science. This is often achieved by synthesizing a series of structurally related analogs and comparing their properties. This compound is an ideal starting point for creating such a chemical library.

By keeping the core structure constant, chemists can selectively modify each of the two functional groups to generate a diverse set of derivatives. For example, a series of different substituents could be introduced via reactions at the aromatic aldehyde position (after deprotection), while the propanal chain is separately modified into alcohols, acids, or amines. This approach is analogous to the synthesis of chalcone derivatives and other analogs to probe structure-activity relationships. nih.gov A similar strategy has been employed in the development of drugs like Cinacalcet, where the synthesis of a key intermediate, 3-(3-trifluoromethylphenyl)propanal, allows for the creation of the final active pharmaceutical ingredient through reductive amination. nih.gov

Table 2: Mentioned Compound Names

Compound Name
This compound
1,3-Diarylpropane
Cinacalcet
3-(3-Trifluoromethylphenyl)propanal
1-bromo-3-(trifluoromethyl)benzene
Acrolein diethyl acetal
1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene
Benzaldehyde

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Modes

The unique combination of an aldehyde and an acetal (B89532) functional group within the same molecule opens up possibilities for novel reactivity patterns. Future research could delve into the selective transformation of either the aldehyde or the acetal group, as well as concerted reactions involving both. The propanal side chain, for instance, is susceptible to a wide range of transformations beyond simple aldehyde chemistry. Researchers may investigate intramolecular cyclization reactions under various conditions to form novel heterocyclic scaffolds. The influence of the dimethoxymethyl group on the reactivity of the aromatic ring, particularly in electrophilic substitution reactions, also warrants investigation.

Integration into Flow Chemistry and Automated Synthesis Systems

The principles of flow chemistry, which involve performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offer numerous advantages such as improved safety, scalability, and product purity. beilstein-journals.org The integration of 3-(Dimethoxymethyl)-benzenepropanal into flow chemistry setups could enable more efficient and controlled transformations. noelresearchgroup.com For instance, the selective reduction of the aldehyde or deprotection of the acetal could be fine-tuned by precisely controlling reaction times and temperatures in a microreactor. Automated synthesis platforms could utilize this compound as a versatile building block, systematically modifying its structure to generate libraries of new molecules for high-throughput screening in drug discovery or materials science. noelresearchgroup.com

Theoretical Prediction of Novel Transformations and Properties

Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and guiding experimental work. In the case of this compound, quantum chemical calculations could be employed to predict its conformational preferences, spectroscopic properties, and reactivity in various chemical transformations. Theoretical studies could help identify the most plausible reaction pathways for novel transformations, predict the stability of potential intermediates and products, and even forecast the electronic and optical properties of new materials derived from this compound. This predictive power can significantly accelerate the discovery of new applications and reactions.

Role in Emerging Fields of Chemical Research

The unique structural characteristics of this compound make it a candidate for exploration in several emerging areas of chemical research. For instance, its potential to undergo self-assembly or polymerization could be investigated for the development of novel functional materials with tailored properties. In the field of chemical biology, derivatives of this compound could be designed as molecular probes to study biological processes or as starting points for the synthesis of bioactive molecules. The aldehyde functionality also allows for its immobilization on solid supports, opening up possibilities for its use in heterogeneous catalysis or as a scavenger resin in combinatorial chemistry.

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